molecular formula C9H15NO4 B1463275 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid CAS No. 915920-08-0

1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B1463275
CAS No.: 915920-08-0
M. Wt: 201.22 g/mol
InChI Key: FVGPDAWXQBRLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids This compound is characterized by the presence of a piperidine ring, a methoxyethyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using 2-methoxyethyl chloride in the presence of a base such as sodium hydride.

    Oxidation and Carboxylation:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products:

    Oxidation Products: Compounds with additional oxo or hydroxyl groups.

    Reduction Products: Compounds with hydroxyl groups replacing the oxo group.

    Substitution Products: Compounds with different functional groups replacing the methoxyethyl group.

Scientific Research Applications

1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Piperidine Carboxylic Acids: Compounds with similar piperidine ring structures but different substituents.

    Methoxyethyl Derivatives: Compounds with methoxyethyl groups attached to different core structures.

    Oxo Compounds: Compounds with oxo groups in different positions or attached to different ring systems.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-(2-Methoxyethyl)-piperidine-3-carboxylic acid
  • 1-(2-Methoxyethyl)-6-hydroxypiperidine-3-carboxylic acid
  • 1-(2-Methoxyethyl)-6-oxopiperidine-4-carboxylic acid

Properties

IUPAC Name

1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-14-5-4-10-6-7(9(12)13)2-3-8(10)11/h7H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGPDAWXQBRLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672418
Record name 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-08-0
Record name 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid
Reactant of Route 3
1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid
Reactant of Route 5
1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.